molecular formula C7H5BrN4S B15334027 1-(2-Bromophenyl)-1H-tetrazole-5-thiol

1-(2-Bromophenyl)-1H-tetrazole-5-thiol

Cat. No.: B15334027
M. Wt: 257.11 g/mol
InChI Key: VRPOAHLWQIFVIY-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-1H-tetrazole-5-thiol is a heterocyclic compound that contains a tetrazole ring substituted with a bromophenyl group and a thiol group

Preparation Methods

The synthesis of 1-(2-Bromophenyl)-1H-tetrazole-5-thiol typically involves the reaction of 2-bromobenzonitrile with sodium azide to form the tetrazole ring, followed by the introduction of the thiol group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Bromophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Bromophenyl)-1H-tetrazole-5-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their activity. The bromophenyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

1-(2-Bromophenyl)-1H-tetrazole-5-thiol can be compared with other similar compounds, such as:

    1-Phenyl-1H-tetrazole-5-thiol: Lacks the bromine substituent, which may affect its reactivity and binding properties.

    1-(2-Chlorophenyl)-1H-tetrazole-5-thiol: Contains a chlorine atom instead of bromine, which may influence its chemical behavior and applications.

    1-(2-Bromophenyl)-1H-tetrazole-5-methanol:

Properties

Molecular Formula

C7H5BrN4S

Molecular Weight

257.11 g/mol

IUPAC Name

1-(2-bromophenyl)-2H-tetrazole-5-thione

InChI

InChI=1S/C7H5BrN4S/c8-5-3-1-2-4-6(5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)

InChI Key

VRPOAHLWQIFVIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=S)N=NN2)Br

Origin of Product

United States

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